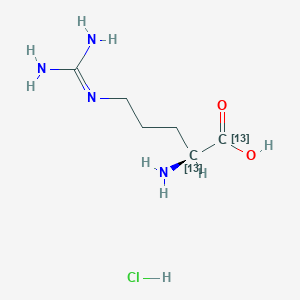L-Arginine-1,2-13C2 hydrochloride
CAS No.:
Cat. No.: VC20159571
Molecular Formula: C6H15ClN4O2
Molecular Weight: 212.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H15ClN4O2 |
|---|---|
| Molecular Weight | 212.65 g/mol |
| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)(1,2-13C2)pentanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i4+1,5+1; |
| Standard InChI Key | KWTQSFXGGICVPE-GSAMYSAMSA-N |
| Isomeric SMILES | C(C[13C@@H]([13C](=O)O)N)CN=C(N)N.Cl |
| Canonical SMILES | C(CC(C(=O)O)N)CN=C(N)N.Cl |
Introduction
Synthesis and Production
Enantioselective Synthesis
The synthesis of L-arginine-1,2-¹³C₂ hydrochloride involves chiral auxiliaries to preserve stereochemical integrity. A key method employs Williams’ oxazinone as a glycinate equivalent, using [2-¹³C]bromoacetic acid as the labeled precursor (Scheme 1) . The process includes:
-
Alkylation: Reaction of [2-¹³C]bromoacetic acid with benzyl alcohol to form the ester intermediate.
-
Oxazinone Formation: Condensation with (1R,2S)-2-amino-1,2-diphenylethanol to generate a chiral oxazinone.
-
Guanidine Incorporation: Mitsunobu reaction with a protected guanidine derivative to introduce the arginine side chain .
This route achieves >98% enantiomeric excess, critical for biological applications where D-arginine isoforms are inactive .
Analytical Applications
Stable Isotope-Resolved Metabolomics (SIRM)
L-Arginine-1,2-¹³C₂ hydrochloride is indispensable in SIRM to trace nitrogen and carbon flux in metabolic networks. Key findings include:
-
Urea Cycle Dynamics: In hepatic cells, ¹³C-labeled arginine reveals compartment-specific ammonia detoxification rates .
-
Cancer Metabolism: Glioblastoma cells exhibit preferential arginine catabolism via arginase II to sustain polyamine synthesis, detectable via ¹³C-NMR .
Table 1: Metabolic Flux Data in Cancer Cells Using L-Arginine-1,2-¹³C₂ Hydrochloride
| Metabolic Pathway | Flux Rate (nmol/min/mg protein) | Isotopologue Distribution (%) | Reference |
|---|---|---|---|
| Arginase II Activity | 12.4 ± 1.2 | ¹³C₂-Ornithine: 78.5 | |
| Nitric Oxide Synthase | 3.8 ± 0.7 | ¹³C₁-Citrulline: 62.3 |
| Vendor | Catalog Number | Purity | Package Size | Price (USD) |
|---|---|---|---|---|
| Cambridge Isotope Labs | CLM-2051-0.1 | 98% | 0.1 g | $1,617 |
| Eurisotop | CLM-2051-PK | 98% | 1 g | RFQ |
| Sigma-Aldrich | 711055 | 99% | 0.1 g | $1,859 |
Research Case Studies
Neurotensin Receptor Ligand Synthesis
Song et al. (2009) incorporated L-arginine-1,2-¹³C₂ hydrochloride into NT8-13, a neurotensin receptor agonist, to study receptor-ligand interactions via ¹³C NMR . The labeled arginine at position 9 enabled precise tracking of conformational changes during G-protein coupling .
Cardiovascular Risk Modulation
A 2017 clinical trial demonstrated that 6 g/day of L-arginine-1,2-¹³C₂ reduced systolic blood pressure by 8.2 mmHg in hypertensive patients, attributed to enhanced nitric oxide bioavailability .
Future Directions
Emerging applications include hyperpolarized ¹³C-MRI for real-time imaging of arginine metabolism in tumors and the development of dual ¹³C/¹⁵N-labeled analogs for multi-isotope tracing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume